molecular formula C17H14O6S B2395392 (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate CAS No. 893350-47-5

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate

Cat. No. B2395392
CAS RN: 893350-47-5
M. Wt: 346.35
InChI Key: WMCOATQWOOOKBW-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate, also known as MMPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process, and its mechanism of action is not yet fully understood. However, research has shown that MMPS exhibits several biochemical and physiological effects that make it a promising candidate for future research.

Mechanism of Action

The mechanism of action of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is not yet fully understood. However, research has suggested that (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate may inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation. (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate exhibits several biochemical and physiological effects that make it a promising candidate for future research. Research has shown that (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate can reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, leading to a reduction in inflammation. (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate has been shown to exhibit antimicrobial activity against several bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate has several advantages for lab experiments, including its stability and solubility in various solvents. However, the complex synthesis process of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate can make it difficult to obtain in large quantities, limiting its use in certain experiments. Additionally, the mechanism of action of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is not yet fully understood, making it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate. One potential avenue is the development of new drugs based on the structure of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate. (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate has also shown promise as a cancer therapy, and future research could focus on optimizing its anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate and its potential applications in the treatment of inflammatory diseases and infections.
In conclusion, (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process and exhibits several biochemical and physiological effects that make it a promising candidate for future research. While there are limitations to its use in certain experiments, (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate has several advantages that make it a valuable tool for scientific research. Future research on (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate could lead to the development of new drugs and therapies for a variety of diseases.

Synthesis Methods

The synthesis of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate involves several steps, starting with the conversion of 2-hydroxybenzaldehyde to 6-methoxy-2-hydroxybenzaldehyde. This is followed by the condensation of the latter with 2,4-pentanedione to form 6-methoxy-3-oxobenzofuran-2(3H)-ylidene. The final step involves the reaction of 6-methoxy-3-oxobenzofuran-2(3H)-ylidene with (Z)-3-bromomethylphenyl methanesulfonate to yield (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate.

Scientific Research Applications

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate exhibits anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as a cancer therapy.

properties

IUPAC Name

[3-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6S/c1-21-12-6-7-14-15(10-12)22-16(17(14)18)9-11-4-3-5-13(8-11)23-24(2,19)20/h3-10H,1-2H3/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCOATQWOOOKBW-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OS(=O)(=O)C)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OS(=O)(=O)C)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate

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